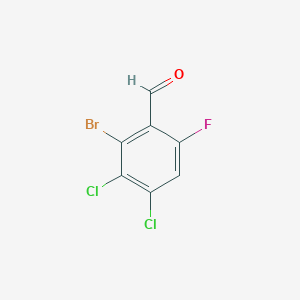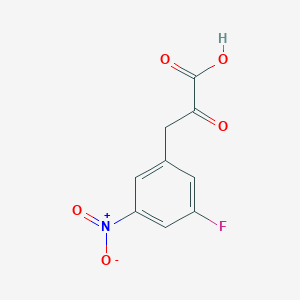
3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid is an organic compound that features a fluorine and nitro group attached to a phenyl ring, along with a 2-oxopropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid can be achieved through several steps:
Starting Material: The synthesis begins with 3-fluoro-5-nitrobenzene.
Formation of Intermediate: The intermediate compound is formed by reacting 3-fluoro-5-nitrobenzene with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Hydrolysis and Acidification: The intermediate is then hydrolyzed and acidified to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 3-(3-Amino-5-nitrophenyl)-2-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of fluorine and nitro groups on biological systems, aiding in the design of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The fluorine and nitro groups can influence the compound’s binding affinity and specificity, while the 2-oxopropanoic acid moiety can participate in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Fluoro-5-nitrophenyl)acetic acid
- 3-(3-Fluoro-5-nitrophenyl)propanoic acid
- 3-(3-Fluoro-5-nitrophenyl)butanoic acid
Uniqueness
3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of both a fluorine and nitro group on the phenyl ring, combined with a 2-oxopropanoic acid moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C9H6FNO5 |
|---|---|
Peso molecular |
227.15 g/mol |
Nombre IUPAC |
3-(3-fluoro-5-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6FNO5/c10-6-1-5(3-8(12)9(13)14)2-7(4-6)11(15)16/h1-2,4H,3H2,(H,13,14) |
Clave InChI |
DRQXUUPPGLXLQH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])F)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



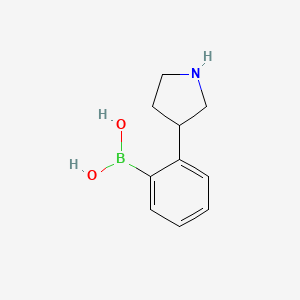
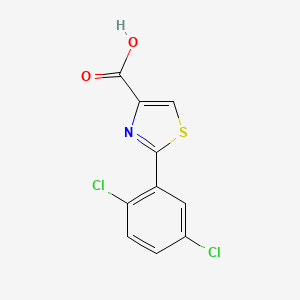
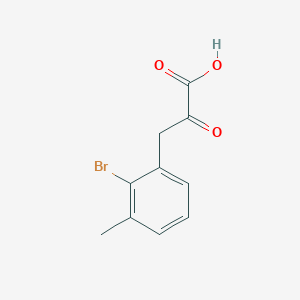
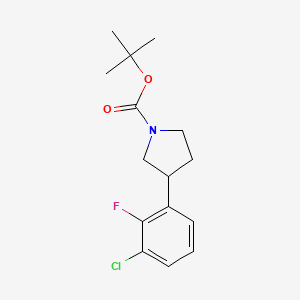
![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13681871.png)
![Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate](/img/structure/B13681879.png)
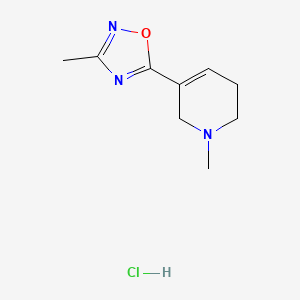

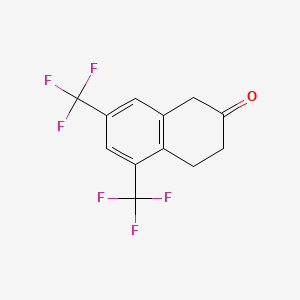

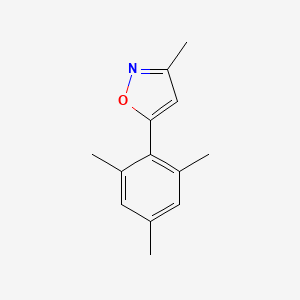
![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)
